tert-Butyl 4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Description
This compound is a boron-containing heterocyclic derivative featuring a pyridine core substituted with a methyl group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3. The piperazine ring, protected by a tert-butoxycarbonyl (Boc) group, enhances solubility and stability, making it a versatile intermediate in medicinal chemistry and cross-coupling reactions. Its molecular formula is C₂₂H₃₄BN₃O₄, with a molecular weight of 415.34 g/mol .
Properties
IUPAC Name |
tert-butyl 4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BN3O4/c1-15-13-16(22-28-20(5,6)21(7,8)29-22)14-23-17(15)24-9-11-25(12-10-24)18(26)27-19(2,3)4/h13-14H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMQZMFVHOVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674662 | |
| Record name | tert-Butyl 4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-54-7 | |
| Record name | 1,1-Dimethylethyl 4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Catalyzed Borylation
The key step in the preparation is the installation of the boronate ester group on the pyridine ring. This is typically achieved via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron as the boron source.
| Parameter | Details |
|---|---|
| Catalyst | Pd-based catalyst (e.g., Pd(dppf)Cl2) |
| Boron reagent | Bis(pinacolato)diboron |
| Base | Potassium carbonate (K2CO3) |
| Solvent | 1,4-Dioxane/water mixture |
| Temperature | 80–90 °C |
| Reaction time | 8–12 hours |
| Atmosphere | Inert (nitrogen or argon) |
An example from the literature describes dissolving the pyridinyl-piperazine intermediate and bis(pinacolato)diboron in 1,4-dioxane with aqueous potassium carbonate, degassing under nitrogen, and heating at 90 °C for 8.5 hours to achieve borylation with approximately 50% yield.
Protection of Piperazine Nitrogen
The piperazine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent side reactions and facilitate purification.
| Parameter | Details |
|---|---|
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |
| Solvent | Dichloromethane (DCM) |
| Base | 2,6-Dimethylpyridine or triethylamine |
| Temperature | 0 °C to room temperature |
| Reaction time | 3 hours |
| Atmosphere | Inert (nitrogen) |
A representative method involves adding trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to a solution of the piperazine derivative in DCM at 0 °C, followed by addition of 2,6-dimethylpyridine, stirring for 3 hours at room temperature, and quenching with saturated sodium bicarbonate. The product is isolated by silica gel chromatography with yields around 72%.
Deprotection and Further Functionalization
In some cases, the Boc group is removed under acidic conditions (e.g., 4N HCl in dioxane at 20 °C for 2 hours) to yield the free amine for further transformations.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | Palladium catalyst, bis(pinacolato)diboron, K2CO3, 1,4-dioxane/H2O, 90 °C, 8.5 h | Borylation of pyridinyl-piperazine intermediate | ~50% |
| 2 | TMSOTf, 2,6-dimethylpyridine, DCM, 0 °C to RT, 3 h | Boc protection of piperazine nitrogen | 72% |
| 3 | 4N HCl in dioxane, 20 °C, 2 h | Boc deprotection | Quant. |
- The borylation step is sensitive to reaction atmosphere and requires inert conditions to prevent catalyst deactivation.
- The use of potassium carbonate as base and 1,4-dioxane/water as solvent mixture provides optimal solubility and reaction kinetics.
- The Boc protection step benefits from controlled addition of TMSOTf at low temperature to minimize side reactions.
- Purification is typically performed by flash chromatography on silica gel using dichloromethane/methanol mixtures.
- The compound’s molecular weight is 403.3 g/mol, and its structure is confirmed by LCMS and NMR analysis.
- The synthetic routes are adaptable for scale-up with careful control of moisture and oxygen exposure.
The preparation of tert-Butyl 4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves a palladium-catalyzed borylation of a suitably functionalized pyridinyl-piperazine followed by Boc protection of the piperazine nitrogen. The reaction conditions are well established, with yields ranging from moderate to good. The methods rely on standard organometallic catalysis and protecting group chemistry, with purification by chromatographic techniques. This synthesis is supported by diverse experimental data and is consistent with best practices in boronate ester chemistry.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyridine ring, while substitution reactions can introduce various functional groups into the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound's structure allows for the modification of biological activity through the introduction of various substituents. It has been investigated for potential use as a therapeutic agent in treating neurological disorders due to its ability to cross the blood-brain barrier effectively.
Case Study : Research has shown that derivatives of this compound exhibit significant activity against certain cancer cell lines. For instance, studies have indicated that substituents on the piperazine moiety can enhance anti-cancer properties by influencing receptor binding affinities and selectivity towards cancerous tissues.
Materials Science
Polymerization Initiators : The boronate group in tert-butyl 4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate can serve as a precursor for polymerization reactions. It is used to synthesize novel polymers with tailored properties for applications in coatings and adhesives.
Table: Comparison of Polymer Properties
| Polymer Type | Thermal Stability | Mechanical Strength | Application Area |
|---|---|---|---|
| Standard Polymer | Moderate | High | General Use |
| Polymer from tert-butyl Compound | High | Very High | Coatings, Adhesives |
Biochemistry
Bioconjugation : The compound's functional groups make it suitable for bioconjugation processes where it can be linked to biomolecules (e.g., proteins or nucleic acids) for targeted drug delivery systems.
Case Study : A study demonstrated the successful conjugation of this compound with antibodies, enhancing their specificity and efficacy in targeting tumor cells. This approach is promising for developing targeted therapies that minimize side effects associated with conventional treatments.
Analytical Chemistry
Reagent for Detection : Due to its boronate structure, this compound can be utilized as a reagent in analytical techniques such as chromatography and mass spectrometry for detecting specific analytes in complex mixtures.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Positional Isomerism in Pyridine Derivatives
-
- Structure: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate.
- Key Difference: The boronate ester is at pyridine position 4 instead of position 4.
- Impact: Positional differences influence electronic properties and steric hindrance, affecting reactivity in Suzuki-Miyaura couplings. For instance, the meta-substitution (position 5) in the target compound may enhance regioselectivity in cross-coupling compared to para-substituted analogs .
- Compound from : Structure: tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11). Application: Used in palladium-catalyzed cross-coupling with thiadiazole derivatives.
Aromatic Core Variations
- Phenyl vs. Pyridinyl Boronate Esters (): Structure: tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate. Key Difference: Replaces the pyridine ring with a benzene ring. This may limit utility in reactions requiring nitrogen-directed metal binding .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Substitution (): Structure: tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate. Key Difference: Incorporates a trifluoromethyl (-CF₃) group on the benzene ring. Impact: The -CF₃ group increases lipophilicity and metabolic stability compared to the methyl group in the target compound.
Pharmaceutical Relevance
- The boronate ester’s role in prodrug strategies or as a bioisostere for carboxylic acids remains underexplored .
- Ferroptosis Induction (): Boron-containing compounds may synergize with ferroptosis-inducing agents (FINs), though this requires validation for the target compound .
Comparative Data Table
Biological Activity
tert-Butyl 4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a synthetic compound that belongs to a class of piperazine derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activities. The following sections will explore its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C20H32BN3O
- Molecular Weight : 356.49 g/mol
- CAS Number : 496786-98-2
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.
- Case Study : A study demonstrated that a related piperazine derivative significantly reduced the viability of breast cancer cells by targeting the PI3K/Akt pathway .
2. Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties:
- Research Findings : In models of neurodegenerative diseases, compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This activity is attributed to the modulation of neuroinflammatory responses .
3. Antimicrobial Activity
Some derivatives of piperazine compounds have exhibited antimicrobial effects:
- Mechanism : The mechanism involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways in pathogens.
- Case Study : A related study reported that piperazine derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 4-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate with a halogenated pyridine-boronate precursor. For example, potassium carbonate in 1,4-dioxane under reflux (110°C, 12 hours) achieves high yields (~80–88%) by facilitating SNAr (nucleophilic aromatic substitution) at the pyridine’s electrophilic position . Purification via silica gel chromatography (hexane:ethyl acetate gradients) is recommended to isolate the product.
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly the chair conformation of the piperazine ring and boronate ester orientation .
- NMR spectroscopy : Use - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for ), pyridine protons, and boronate ester signals.
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS, observing characteristic fragments like [M+H-100]+ for Boc-protected intermediates .
Q. What role does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group play in downstream applications?
- Methodological Answer : The boronate ester serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with aryl halides. Its stability under inert conditions and reactivity with palladium catalysts (e.g., Pd(PPh)) make it valuable for synthesizing biaryl structures in drug discovery .
Advanced Research Questions
Q. How can contradictory data on reaction yields and conditions be resolved during synthesis optimization?
- Methodological Answer : Systematic variation of parameters is critical:
- Catalyst screening : Test Pd/Pd catalysts (e.g., PdCl(dppf)) to improve coupling efficiency.
- Temperature control : Compare reflux (110°C) vs. milder conditions (80°C) to balance yield and side-product formation .
- Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric hindrance reduction. Document reproducibility across ≥3 independent trials.
Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, focusing on the boronate ester’s electron-deficient pyridine ring and its affinity for electrophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies.
Q. How can the compound’s stability under varying pH and solvent conditions be assessed?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Solvent compatibility : Test solubility in DMSO, THF, and aqueous-organic mixtures. The tert-butyl group enhances lipophilicity (log S ≈ -3.5), favoring organic solvents .
Q. What strategies mitigate π–π stacking interference in crystallographic studies?
- Methodological Answer :
- Co-crystallization additives : Introduce small molecules (e.g., glycerol) to disrupt aromatic interactions.
- Low-temperature data collection : Reduce thermal motion to resolve torsional angles (e.g., 25.6° dihedral between pyridine and piperazine rings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
